2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
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Overview
Description
Ecamsule triethanolamine is a compound commonly used in sunscreens due to its ability to absorb ultraviolet (UV) rays, particularly in the UVA range. It is a benzylidene camphor derivative known for its excellent photostability, meaning it does not degrade significantly when exposed to light . This compound is often found in products manufactured by L’Oréal under the trade name Mexoryl SX .
Preparation Methods
Ecamsule triethanolamine can be synthesized through organic reactions involving sulfation or chlorination of ethanolamine . The preparation process is complex and typically requires precise reaction conditions to ensure the purity and efficacy of the final product. Industrial production methods often involve large-scale organic synthesis techniques to meet the demand for its use in various sunscreen formulations .
Chemical Reactions Analysis
Ecamsule triethanolamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfonic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
Ecamsule triethanolamine has a wide range of scientific research applications:
Mechanism of Action
Ecamsule triethanolamine protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm . When exposed to UV light, it undergoes reversible photoisomerization followed by photoexcitation. The absorbed UV energy is then released as thermal energy, preventing it from penetrating the skin . This mechanism helps reduce the formation of UV-induced pyrimidine dimers and delays the onset of skin cancer .
Comparison with Similar Compounds
Ecamsule triethanolamine is unique due to its high photostability and broad-spectrum UV protection. Similar compounds include:
Terephthalylidene dicamphor sulfonic acid: Another benzylidene camphor derivative used in sunscreens.
Drometrizole trisiloxane: An oil-soluble UV absorber that works synergistically with ecamsule to provide enhanced protection.
Avobenzone: A commonly used UVA filter that provides broad-spectrum protection but is less photostable compared to ecamsule.
These compounds share similar applications in sunscreens but differ in their photostability and spectrum of UV protection.
Properties
Molecular Formula |
C40H64N2O14S2 |
---|---|
Molecular Weight |
861.1 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C28H34O8S2.2C6H15NO3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;2*8-4-1-7(2-5-9)3-6-10/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);2*8-10H,1-6H2/b19-13-,20-14+;; |
InChI Key |
BNCJQBCYKLERPY-BXUPKDGBSA-N |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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